molecular formula C10H11N3S B2726463 4-(Aminomethyl)-5-phenylthiazol-2-amine CAS No. 1340233-62-6

4-(Aminomethyl)-5-phenylthiazol-2-amine

Cat. No. B2726463
CAS RN: 1340233-62-6
M. Wt: 205.28
InChI Key: XQIRKKGUTSQQHA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-phenylthiazol-2-amine, also known as AMPTA, is a thiazolamine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multi-step process and has been shown to exhibit unique biochemical and physiological effects. In

Scientific Research Applications

Unnatural Amino Acid Derivative

4-(Aminomethyl)-5-phenylthiazol-2-amine acts as an unnatural amino acid derivative . This property allows it to be used in a variety of biochemical applications .

Antifibrinolytic Agent

This compound is also used as a type 2 antifibrinolytic agent . It plays a role in preventing the breakdown of fibrin, a protein that forms a mesh-like structure during blood clotting .

Preparation of 4-Guanidinomethylbenzoic Acid

4-(Aminomethyl)-5-phenylthiazol-2-amine reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . This reaction expands its application in the field of organic chemistry .

properties

IUPAC Name

4-(aminomethyl)-5-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-6-8-9(14-10(12)13-8)7-4-2-1-3-5-7/h1-5H,6,11H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIRKKGUTSQQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine

CAS RN

1340233-62-6
Record name 4-(aminomethyl)-5-phenyl-1,3-thiazol-2-amine
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